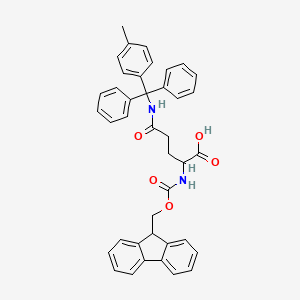
Fmoc-DL-Gln(Mtt)(Mtt)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-DL-Gln(Mtt)(Mtt)-OH is a derivative of glutamine, an amino acid that plays a crucial role in various biological processes. The compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-Gln(Mtt)(Mtt)-OH typically involves the protection of the amino and carboxyl groups of glutamine. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the amino group, while the Mtt (4-methyltrityl) groups protect the side chain amide groups. The synthesis usually involves the following steps:
Protection of the amino group: The amino group of glutamine is protected using Fmoc chloride in the presence of a base like diisopropylethylamine (DIPEA).
Protection of the side chain amide groups: The side chain amide groups are protected using Mtt chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-DL-Gln(Mtt)(Mtt)-OH undergoes various chemical reactions, including:
Deprotection reactions: Removal of the Fmoc and Mtt groups under specific conditions.
Coupling reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection of Fmoc group: Typically achieved using piperidine in dimethylformamide (DMF).
Deprotection of Mtt groups: Achieved using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS).
Coupling reactions: Use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions.
Applications De Recherche Scientifique
Chemistry
Fmoc-DL-Gln(Mtt)(Mtt)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences. The protective groups help in the stepwise construction of peptides, ensuring high purity and yield.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medicine
In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs, vaccines, and diagnostic tools.
Industry
In the industrial sector, peptides synthesized using this compound are used in the production of cosmetics, food additives, and agricultural products.
Mécanisme D'action
The mechanism of action of Fmoc-DL-Gln(Mtt)(Mtt)-OH involves the protection and deprotection of amino and carboxyl groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Mtt groups protect the side chain amide groups. During peptide synthesis, these protective groups are selectively removed to allow the formation of peptide bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-D-Gln(Trt)-OH: Similar to Fmoc-DL-Gln(Mtt)(Mtt)-OH but uses trityl (Trt) groups for side chain protection.
Fmoc-D-Gln-Wang resin: Used in solid-phase peptide synthesis with Wang resin as the solid support.
Fmoc-D-Ala-Wang resin: Another derivative used in peptide synthesis with alanine as the amino acid.
Uniqueness
This compound is unique due to its dual Mtt protective groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides with multiple functional groups.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIMEYIDZSICTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
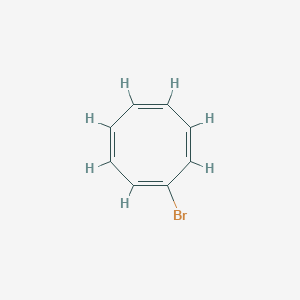
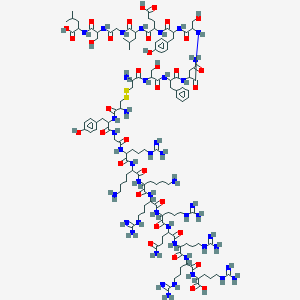
![5-acetyl-6-hydroxy-2-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B13382479.png)

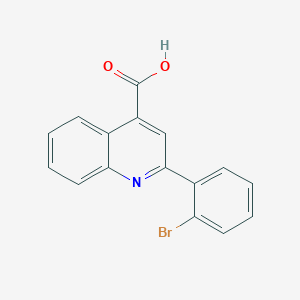
![4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl benzenesulfonate](/img/structure/B13382501.png)
![N'-[3-(2-benzoylcarbohydrazonoyl)-5-bromo-2-hydroxybenzylidene]benzohydrazide](/img/structure/B13382503.png)

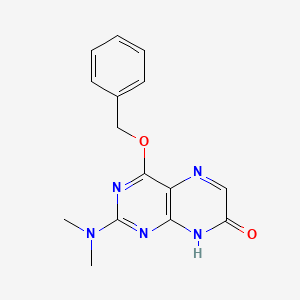
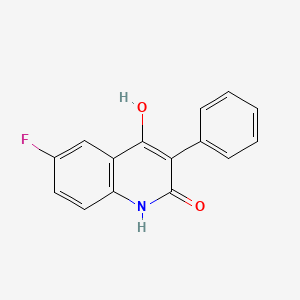
![tert-butyl N-[(E)-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate](/img/structure/B13382515.png)
![4-Amino-5-fluoro-1-(2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-pyrimidinone](/img/structure/B13382518.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B13382520.png)
![17-hydroxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,12(20),13(18),16-hexaene-15,19-dione](/img/structure/B13382529.png)
